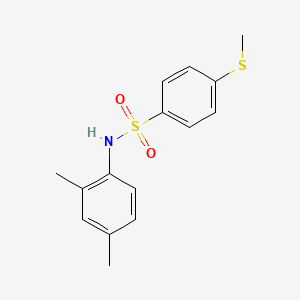
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide, also known as CCN, is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds and has a molecular formula of C14H10Cl2N2O3. CCN is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and programmed cell death.
Wirkmechanismus
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide works by binding to the catalytic site of PARP and inhibiting its activity. PARP is involved in the repair of DNA damage, and inhibition of PARP can lead to the accumulation of DNA damage and cell death. 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit PARP.
Biochemical and Physiological Effects:
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit PARP.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is its potency as a PARP inhibitor. 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has been shown to be more potent than other PARP inhibitors such as olaparib and veliparib. However, 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has not been extensively studied in vivo, so its effects in animal models are not well understood.
Zukünftige Richtungen
There are a number of future directions for research on 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide and PARP inhibition. One area of interest is the development of new PARP inhibitors with improved solubility and bioavailability. Another area of interest is the use of PARP inhibitors in combination with other therapies, such as chemotherapy and immunotherapy. Finally, there is interest in studying the role of PARP in other biological processes, such as inflammation and aging, and the potential for PARP inhibitors to be used in these contexts.
Synthesemethoden
The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide involves the reaction of 4-chloro-3-nitroaniline with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is widely used in scientific research as a tool for studying the role of PARP in various biological processes. PARP has been implicated in DNA repair, inflammation, and cell death, making it an important target for drug development. 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has been used to study the effects of PARP inhibition in cancer cells, as well as in models of neurodegenerative diseases and inflammation.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(12(16)6-8)14(19)17-9-3-5-11(15)13(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNGRTXJDILCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5783208.png)

![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)

![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5783265.png)






